
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of trifluoromethyl groups. These groups are known to enhance the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the heterocyclic core. One common method includes the nucleophilic substitution of chlorine atoms in precursor compounds with fluorine atoms, often facilitated by catalysts such as 18-crown-6 . Another approach involves the radical trifluoromethylation of benzene derivatives using reagents like CF3I and catalysts such as FeSO4 or ferrocene in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, sensors, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a similar thiazole ring structure but without the trifluoromethyl groups.
Oxazoles: Heterocyclic compounds with an oxygen atom in the ring instead of sulfur.
Selenazoles: Similar to thiazoles but with a selenium atom in place of sulfur.
Uniqueness
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
57014-95-6 |
|---|---|
Molecular Formula |
C10H5F6NS |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
4-phenyl-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H5F6NS/c11-9(12,13)8(10(14,15)16)17-7(18-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IMWHEDPSXRLIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(S2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


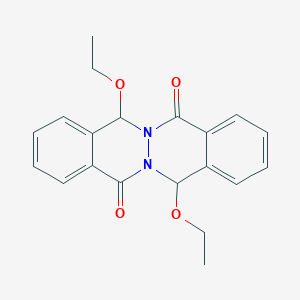


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
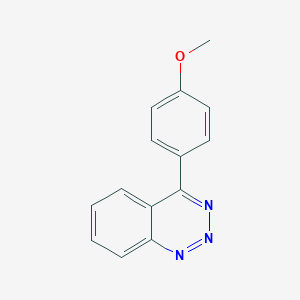
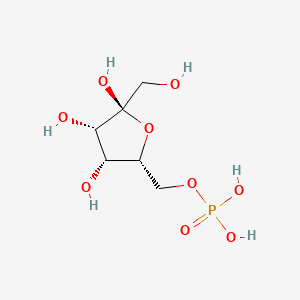
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


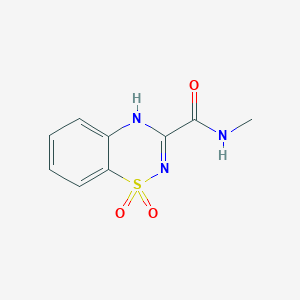
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
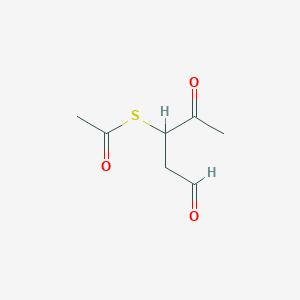
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
